Journal Name:Food and Bioproducts Processing
Journal ISSN:0960-3085
IF:5.105
Journal Website:http://www.journals.elsevier.com/food-and-bioproducts-processing/
Year of Origin:1991
Publisher:Institution of Chemical Engineers
Number of Articles Per Year:80
Publishing Cycle:Quarterly
OA or Not:Not
LiBr-Mediated Cross-Coupling towards α-Trifluoromethylamines
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-20 , DOI: 10.1002/ajoc.202300352
A LiBr-mediated cross-coupling reaction between organozinc reagents and α-chloro trifluoromethyl amines for modular access to α-trifluoromethyl amines is reported. Different kinds of alkyl- and arylzinc reagents are compatible with this LiBr-mediated cross-coupling, resulting in a number of diversified α-trifluoromethyl amines in high yields. This method features easy operation, mild reaction conditions, excellent functional group tolerance, and broad substrate scope. Preliminary mechanistic insight suggests that this cross-coupling reaction involves α-trifluoromethyl imine formation from α-chloro trifluoromethyl amines under LiX (X= Cl, Br). The synthetic utility of this method is successfully demonstrated by a gram-scale reaction and diverse product transformations.
Detail
Copper-Catalyzed Intramolecular Radical Amination of Tertiary C(sp3)−H Bonds to Access α-Quaternary Pyrrolidines
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-03 , DOI: 10.1002/ajoc.202300220
The direct functionalization of tertiary C−H bonds is a challenging task in organic synthesis. We disclose a Cu/phosphoric acid-catalyzed intramolecular radical amination of tertiary C(sp3)−H bonds in N-chlorosulfonamides via a sequential radical intramolecular 1,5-HAT process/C−N formation. The asymmetric version is also enabled by dual Cu/chiral phosphoric acid catalysis to afford enantioenriched α-quaternary pyrrolidines.
Detail
Pd-Catalyzed Switchable Access to Imines and Amines from Secondary Alcohols
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-11 , DOI: 10.1002/ajoc.202300282
Pd-Catalyzed switchable access to imines and amines from secondary alcohols. Pd(OAc)2 catalyzes the challenging synthesis of imines through acceptorless alcohol dehydrogenation using secondary alcohols and amines. Interestingly, when the catalytic reaction is performed in a closed system, in the presence of base, the reaction selectively yields the corresponding amine.
Detail
Visible-Light-Driven Sulfonamidation of Arylazo Sulfonesthrough One-Pot Multicomponent Reaction
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-07 , DOI: 10.1002/ajoc.202300301
Visible-light-mediated synthesis of sulfonamides via one-pot reaction is developed. One-pot reactions were successfully carried out using arylazo sulfones, DABSO, and amines in the presence of CuBr2 under blue LEDs light to generate various sulfonamides in good yields under mild conditions.
Detail
Enantioselective 1,3-Dipolar Cycloaddition of Aryldiazoalkanes Catalyzed by Chiral Oxazaborolidinium Ions
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-30 , DOI: 10.1002/ajoc.202300288
The first successful example of using non-stabilized aryldiazoalkanes for enantioselective 1,3-dipolar cycloaddition was developed. In the presence of a chiral oxazaborolidinium ion catalyst, various aryldiazoalkanes were successfully reacted with α,β-unsaturated esters to afford optically active 2-pyrazolines in excellent yields (up to >99%) with excellent enantioselectivities (up to >99%).
Detail
Synthesis of Dihydropyrazoles by Pd-Catalyzed Carboamination of Alkenyl Hydrazones with Aryl Triflates
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-02 , DOI: 10.1002/ajoc.202300182
A novel and highly efficient strategy for the synthesis of dihydropyrazoles by Pd-catalyzed carboamination reaction of alkenyl hydrazones and aryl triflates. The methodology provides a practical and efficient synthesis of various diversely aryl substituted dihydropyrazoles in good yields.
Detail
Effective enzymatic synthesis of benzotropolone and formation mechanism of its bicyclo[3.2.1]octane-type intermediate
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-27 , DOI: 10.1002/ajoc.202300327
In this study, 1′,2′-dihydroxy-3,4-benzotropolone (BTP), the simplest theaflavins (TFs) derivative, is synthesized via the oxidative coupling of pyrogallol (PG) and catechol (CC). We show that low temperature was beneficial to the production of BTP. A possible generation mechanism of the key bicyclo[3.2.1]octane-type intermediate (BOI) during the formation process of BTP was subsequently proposed. Our analysis based on quantum chemical calculations indicated that three types of tautomers of PG quinones should be present in the reaction solution. Among them, PG quinone tautomer III (PGQT-III) with two carbanions might be one of the direct substrates for BOI synthesis, which underwent 1,6-addition reaction to C3-C4 bond of ortho-quinone with strong nucleophilicity leading to the key intermediate. Furthermore, the presence of PGQT-III was also supported by the retrosynthetic analysis of BOI. The findings not only shed light on the production mechanism of BTP, but also create new prospects in synthesizing TFs with controllable products.
Detail
Synthesis, Reaction Mechanism, DNA Cleavage and Antitumor Properties of Naphthoquinone-Based Enediynes
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-06 , DOI: 10.1002/ajoc.202300306
Naphthoquinone-based enediynes were synthesized using a simple Sonogashira coupling reaction for achieving fast generation of radical species under physiological condition through a cascade rearrangement and cycloaromatization pathway and high cytotoxicity to tumor cell lines.
Detail
Palladium-Catalyzed Site-Selective C7 Oxidative Arylation of 4-EWG-1H-Indazoles
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-03 , DOI: 10.1002/ajoc.202300285
This study presents an efficient method for the palladium-catalyzed oxidative arylation of substituted 1H-indazole with various arenes and heteroarenes as coupling partners. Using an EWG at the C4 position of the 1H-indazole, a site-selective C7 oxidative arylation was successfully achieved. The catalytic system comprised Pd(OAc)2 as the catalyst, phenanthroline as the ligand, Ag2CO3 as the oxidant, and NaOH as the base.
Detail
Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-27 , DOI: 10.1002/ajoc.202300258
Herein, we report the synthesis of cyclic ketone-fused pyrazoles via [3 + 2] annulation reaction between hydrazones and cyclic enones (five-, six- and seven-membered) catalyzed by Cu(II) under aerobic conditions. These compounds were further functionalized by reactions such as Suzuki–Miyaura cross-coupling, Heck coupling, and Aldol reaction to afford diverse molecular scaffolds in good yield, selectivity and functional group tolerance.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.40 45 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/fbp/default.asp?acw=3
Submission Guidelines
https://www.elsevier.com/journals/food-and-bioproducts-processing/0960-3085/guide-for-authors
Reference Format
https://www.elsevier.com/journals/food-and-bioproducts-processing/0960-3085/guide-for-authors
Collection Carrier
Review Papers Short Communications